Rat RFRP-3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Neuropeptide NPVF can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods: For industrial-scale production, recombinant DNA technology can be employed. This involves inserting the gene encoding neuropeptide NPVF into an expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Neuropeptide NPVF undergoes various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
Neuropeptide NPVF has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Plays a crucial role in sleep regulation and nociception. .
Medicine: Investigated for its potential in enhancing angiogenesis and osteogenesis in bone regeneration. .
Industry: Utilized in the development of peptide-based therapeutics and biomaterials for tissue engineering.
Mechanism of Action
Neuropeptide NPVF exerts its effects by binding to specific G-protein-coupled receptors, such as NPFFR1. This interaction leads to the activation of downstream signaling pathways, including the Wnt/β-catenin signaling pathway, which is involved in osteogenic differentiation . In the context of sleep regulation, neuropeptide NPVF activates serotonergic neurons in the raphe nuclei, promoting sleep .
Comparison with Similar Compounds
Neuropeptide NPVF is part of the RFamide peptide family, which includes other peptides such as:
Neuropeptide FF (NPFF): Involved in pain modulation and cardiovascular regulation.
Neuropeptide AF (NPAF): Plays a role in feeding behavior and energy homeostasis.
Neuropeptide SF (NPSF): Implicated in stress response and reproductive functions.
Uniqueness: Neuropeptide NPVF is unique in its dual role in sleep regulation and bone regeneration. Its ability to promote both angiogenesis and osteogenesis sets it apart from other RFamide peptides .
Properties
Molecular Formula |
C45H72N14O10 |
---|---|
Molecular Weight |
969.1 g/mol |
IUPAC Name |
2-[[1-[2-[[4-amino-2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C45H72N14O10/c1-24(2)21-31(57-40(65)30(23-35(47)61)56-42(67)33-15-10-20-59(33)44(69)36(48)25(3)4)43(68)58-19-9-14-32(58)41(66)54-28(16-17-34(46)60)39(64)53-27(13-8-18-52-45(50)51)38(63)55-29(37(49)62)22-26-11-6-5-7-12-26/h5-7,11-12,24-25,27-33,36H,8-10,13-23,48H2,1-4H3,(H2,46,60)(H2,47,61)(H2,49,62)(H,53,64)(H,54,66)(H,55,63)(H,56,67)(H,57,65)(H4,50,51,52) |
InChI Key |
JFZCLMZUABKABL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)N |
Origin of Product |
United States |
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